Cas no 6407-55-2 (1,8-Dimethoxyanthraquinone)
1,8-Dimethoxyanthraquinone Chemical and Physical Properties
Names and Identifiers
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- 9,10-Anthracenedione,1,8-dimethoxy-
- 1,8-dimethoxyanthracene-9,10-dione
- 1,8-dimethoxyanthraquinone
- 1,8-bis(methoxy)anthraquinone
- 1,8-dimethoxy-9,10-anthracenedione
- 1,8-dimethoxy-9,10-anthraquinone
- 1,8-dimethoxy-anthracene-9,10-dione
- 1,8-Dimethoxy-anthrachinon
- 9,1,8-dimethoxy
- 9,10-Anthracenedione,1,8-dimethoxy
- Anthraquinone,1,8-dimethoxy
- Anthraquinone,8-dimethoxy
- 1,8-Dimethoxyanthraquinone
-
- Inchi: 1S/C16H12O4/c1-19-11-7-3-5-9-13(11)16(18)14-10(15(9)17)6-4-8-12(14)20-2/h3-8H,1-2H3
- InChI Key: QCSZITHNACKGTF-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC2C(C3C=CC=C(C=3C(C=21)=O)OC)=O
Computed Properties
- Exact Mass: 268.07400
- Monoisotopic Mass: 268.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6A^2
- XLogP3: 2.8
Experimental Properties
- Density: 1.295
- Melting Point: 223 °C
- Boiling Point: 462.1°C at 760 mmHg
- Flash Point: 207.9°C
- Refractive Index: 1.612
- PSA: 52.60000
- LogP: 2.47920
1,8-Dimethoxyanthraquinone Customs Data
- HS CODE:2914690090
- Customs Data:
China Customs Code:
2914690090Overview:
2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Summary:
2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
1,8-Dimethoxyanthraquinone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D214830-10mg |
1,8-Dimethoxyanthraquinone |
6407-55-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D214830-50mg |
1,8-Dimethoxyanthraquinone |
6407-55-2 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D214830-100mg |
1,8-Dimethoxyanthraquinone |
6407-55-2 | 100mg |
$ 290.00 | 2022-06-05 |
1,8-Dimethoxyanthraquinone Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 1,8-Dimethoxyanthraquinone
Professional Introduction to 1,8-Dimethoxyanthraquinone (CAS No. 6407-55-2)
1,8-Dimethoxyanthraquinone, with the chemical formula C₁₆H₁₀O₂ and CAS number 6407-55-2, is a well-studied anthraquinone derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules known for their diverse biological activities, making it a valuable scaffold for drug discovery and material science applications.
The structure of 1,8-Dimethoxyanthraquinone features two methoxy groups (-OCH₃) substituents at the 1- and 8-positions of the anthraquinone core. This specific arrangement imparts unique electronic and steric properties to the molecule, which are exploited in various applications. The presence of these electron-donating groups enhances the reactivity of the quinone moiety, facilitating its participation in redox processes and coordination chemistry.
In recent years, 1,8-Dimethoxyanthraquinone has been extensively investigated for its potential in medicinal chemistry. One of the most compelling areas of research involves its role as a photosensitizer in photodynamic therapy (PDT). Studies have demonstrated that this compound can generate reactive oxygen species (ROS) upon light irradiation, leading to targeted cell destruction. This property makes it particularly promising for treating cancerous tumors and inflammatory conditions.
Moreover, the pharmacological properties of 1,8-Dimethoxyanthraquinone have been explored in depth. Research indicates that this molecule exhibits potent antioxidant, anti-inflammatory, and even antimicrobial activities. These effects are attributed to its ability to modulate various cellular pathways, including those involved in oxidative stress and immune responses. For instance, studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
Recent advancements in synthetic chemistry have also contributed to the growing interest in 1,8-Dimethoxyanthraquinone. Researchers have developed novel synthetic routes that improve yield and purity, making it more feasible for large-scale applications. These methods often involve catalytic processes that minimize byproduct formation, ensuring a higher quality final product.
The material science applications of 1,8-Dimethoxyanthraquinone are equally fascinating. Due to its aromatic structure and conjugated system, this compound is an excellent candidate for use in organic electronics. It has been incorporated into organic semiconductors, dyes, and even photovoltaic materials, where its electron-deficient nature contributes to efficient charge transport properties. These applications highlight the versatility of anthraquinone derivatives beyond their biological roles.
In conclusion, 1,8-Dimethoxyanthraquinone (CAS No. 6407-55-2) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features enable diverse applications, from pharmaceuticals to advanced materials. As research continues to uncover new insights into its mechanisms of action and synthetic possibilities, this molecule is poised to play an increasingly important role in science and technology.
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